molecular formula C17H16FN3O2 B5308734 1-(4-FLUOROPHENYL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE

1-(4-FLUOROPHENYL)-5-OXO-N-[(PYRIDIN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE

Cat. No.: B5308734
M. Wt: 313.33 g/mol
InChI Key: DCVJXNPORARXSE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorophenyl group, a pyridinylmethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, involving a pyridine derivative and a boronic acid.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The fluorophenyl and pyridinylmethyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides and organometallic compounds are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide
  • 1-(4-Methylphenyl)-5-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide
  • 1-(4-Bromophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide

Uniqueness

1-(4-Fluorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-13-4-6-15(7-5-13)21-11-12(9-16(21)22)17(23)20-10-14-3-1-2-8-19-14/h1-8,12H,9-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVJXNPORARXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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